molecular formula C20H19NO6 B1677091 Ochratoxin B CAS No. 4825-86-9

Ochratoxin B

Cat. No.: B1677091
CAS No.: 4825-86-9
M. Wt: 369.4 g/mol
InChI Key: DAEYIVCTQUFNTM-UHFFFAOYSA-N
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Description

Ochratoxin B is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. It is a non-chlorinated analog of Ochratoxin A and is less prevalent but still significant due to its toxic properties. Ochratoxins are known to contaminate various agricultural products, including cereals, coffee, dried fruits, and wine, posing a risk to human and animal health .

Scientific Research Applications

Ochratoxin B has several scientific research applications:

Mechanism of Action

Safety and Hazards

Ochratoxin B is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research on Ochratoxin B could focus on developing effective, economical, and environmentally friendly methods for this compound decontamination and detoxification . This includes searching for new strains and degrading enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ochratoxin B can be synthesized through the cultivation of Aspergillus ochraceus on a suitable substrate, such as moist shredded wheat. The mycotoxin is then extracted using hot chloroform. The chloroform solution is mixed with hexane to precipitate the ochratoxins, which are filtered off and redissolved in fresh chloroform. Further purification involves extraction from the chloroform solution with aqueous bicarbonate and subsequent acidification .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus ochraceus or other ochratoxin-producing fungi. The process includes optimizing growth conditions such as temperature, pH, and nutrient availability to maximize ochratoxin yield. The extraction and purification processes are similar to those used in laboratory synthesis but scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ochratoxin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ochratoxin B is part of the ochratoxin family, which includes:

Uniqueness of this compound:

References

Properties

IUPAC Name

2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYIVCTQUFNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4825-86-9
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 °C
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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